Zileuton sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid . It is used in the prophylaxis and treatment of chronic asthma . Zileuton is a practically odorless, white, crystalline powder that is soluble in methanol and ethanol, slightly soluble in acetonitrile, and practically insoluble in water and hexane .

Molecular Structure Analysis

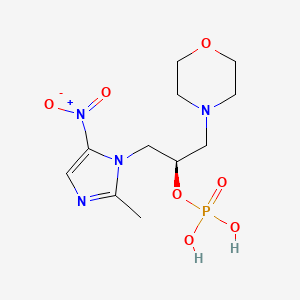

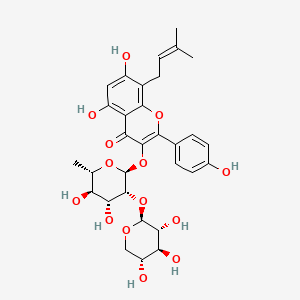

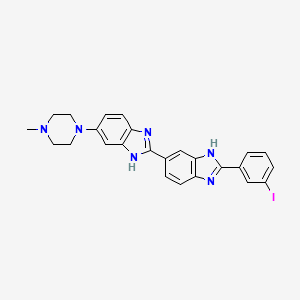

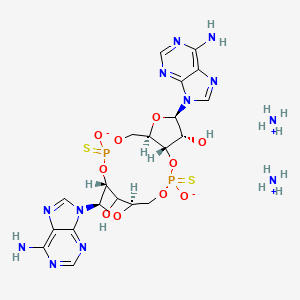

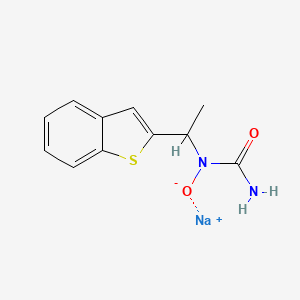

Zileuton has the chemical name (±)-1 (1-Benzo[b]thien-2-ylethyl)-1-hydroxyurea and the following chemical structure . It has the molecular formula C11H12N2O2S and a molecular weight of 236.29 . It is a racemic mixture (50:50) of R(+) and S(-) enantiomers .

Chemical Reactions Analysis

Zileuton is an inhibitor of 5-lipoxygenase and thus inhibits leukotriene (LTB4, LTC4, LTD4, and LTE4) formation .

Physical And Chemical Properties Analysis

Zileuton is a practically odorless, white, crystalline powder . It is soluble in methanol and ethanol, slightly soluble in acetonitrile, and practically insoluble in water and hexane . The melting point ranges from 144.2 ̊C to 145.2 ̊C .

Applications De Recherche Scientifique

Controlled Release Formulations : Zileuton has been developed into controlled-release formulations using polymers like sodium alginate, guar gum, and HPMC K15M. These formulations aim to maintain therapeutic levels of the drug for over 12 hours, following zero-order release kinetics (A. Haseena, 2017).

Pharmaceutical Analysis : UV-spectrophotometric methods have been developed for the estimation of Zileuton in pharmaceutical formulations, providing a simple, rapid, and accurate approach for drug analysis (Romana Mahivish et al., 2020).

Inhibiting Prostaglandin Biosynthesis : Zileuton, as a 5‐lipoxygenase (5‐LOX) inhibitor, suppresses prostaglandin biosynthesis by inhibiting arachidonic acid release in macrophages. This highlights its potential in modulating inflammatory responses (A. Rossi et al., 2010).

Treatment of Asthma : Zileuton is the first of a new class of asthma medications, the 5-lipoxygenase inhibitors. It has demonstrated the ability to attenuate induced bronchospasm, bronchodilation, and provide anti-inflammatory effects (S. Wenzel & A. Kamada, 1996).

Safety and Efficacy in Asthma Patients : Zileuton has been shown to improve lung function, relieve symptoms, and is generally well-tolerated in asthma patients. It demonstrates benefits in asthma control and lower utilization of healthcare resources (S. Lazarus et al., 1998).

Airway Smooth Muscle Remodeling : Zileuton impacts airway smooth muscle (ASM) remodeling, reducing bronchial hyperresponsiveness and airway inflammation in animal models. It operates via the phosphatidylinositol 3-kinase/Akt pathway, highlighting its potential in chronic asthma treatment (Wei-Ji Chen et al., 2013).

Hepatotoxicity and Resistance Mechanisms : The hepatotoxicity potential of Zileuton has been studied in genetically sensitive mice, revealing insights into nitrosative stress, lipid homeostasis, and resistance mechanisms. This is crucial for understanding the risks associated with its clinical use (D. You et al., 2020).

In Vivo/In Vitro Studies : Studies on Zileuton's release kinetics and absorption in vivo and in vitro provide valuable information for its formulation and application in controlled drug delivery systems (Y. Qiu et al., 1997).

Mécanisme D'action

Zileuton is a specific inhibitor of 5-lipoxygenase and thus inhibits leukotriene (LTB4, LTC4, LTD4, and LTE4) formation . Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems . Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

sodium;1-[1-(1-benzothiophen-2-yl)ethyl]-1-oxidourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2O2S.Na/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10;/h2-7H,1H3,(H2,12,14);/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USURPRPAYRQEOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N2NaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zileuton sodium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.